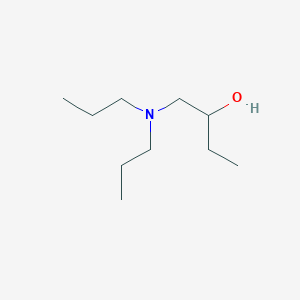
1-Dipropylamino-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dipropylamino-2-butanol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. The compound is known for its unique structure, which includes a dipropylamino group attached to a butanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dipropylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with dipropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product’s high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Dipropylamino-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or primary amines.
Substitution: Halides or alkyl derivatives.
Scientific Research Applications
1-Dipropylamino-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain processes.
Mechanism of Action
The mechanism of action of 1-Dipropylamino-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dipropylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-(Dipropylamino)-1-butanol: Similar structure but with the dipropylamino group attached to a different carbon atom.
2-Butanol, 1-(dipropylamino)-: Another isomer with a different arrangement of the functional groups.
Uniqueness: 1-Dipropylamino-2-butanol is unique due to its specific arrangement of the dipropylamino and hydroxyl groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
103859-39-8 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-(dipropylamino)butan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-4-7-11(8-5-2)9-10(12)6-3/h10,12H,4-9H2,1-3H3 |
InChI Key |
SVAFAARLUVWPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















